

# Foundational Research on the Insecticidal Properties of trans-Phenothrin

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## Compound of Interest

Compound Name: *trans-Phenothrin*

Cat. No.: B1675335

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Executive Summary: **Trans-Phenothrin**, also known as d-phenothrin, is a synthetic Type I pyrethroid insecticide widely used for controlling a broad spectrum of insect pests in domestic, commercial, and agricultural settings.[1][2] Its primary mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs) in the insect's nervous system.[3] This leads to hyperexcitation, paralysis, and eventual death of the insect.[3][4] This document provides a technical overview of the foundational research on **trans-Phenothrin**, detailing its neurotoxic mechanism, summarizing its quantitative efficacy, and outlining the standard experimental protocols used for its evaluation.

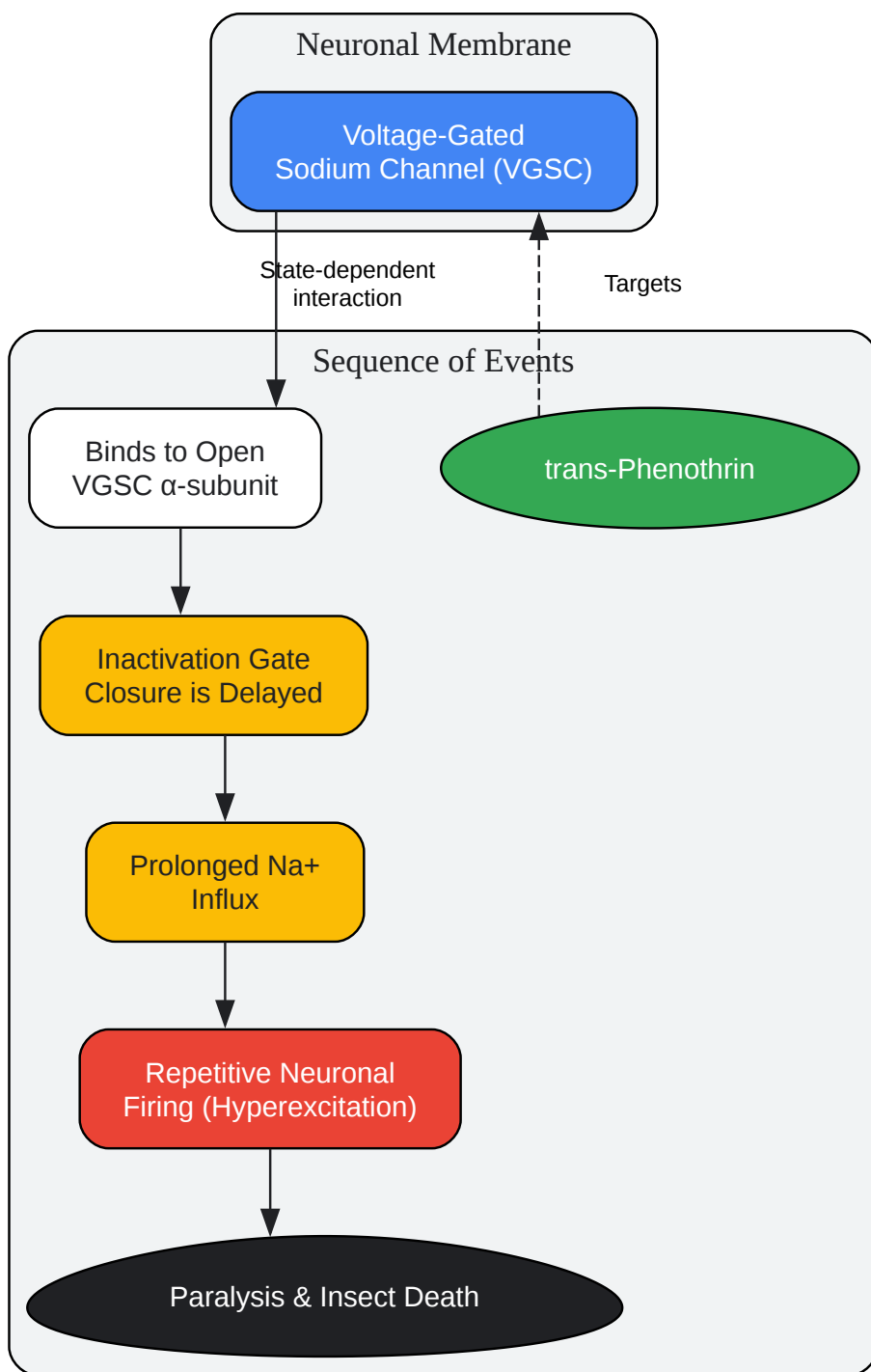
## Mechanism of Action: Neurotoxicity

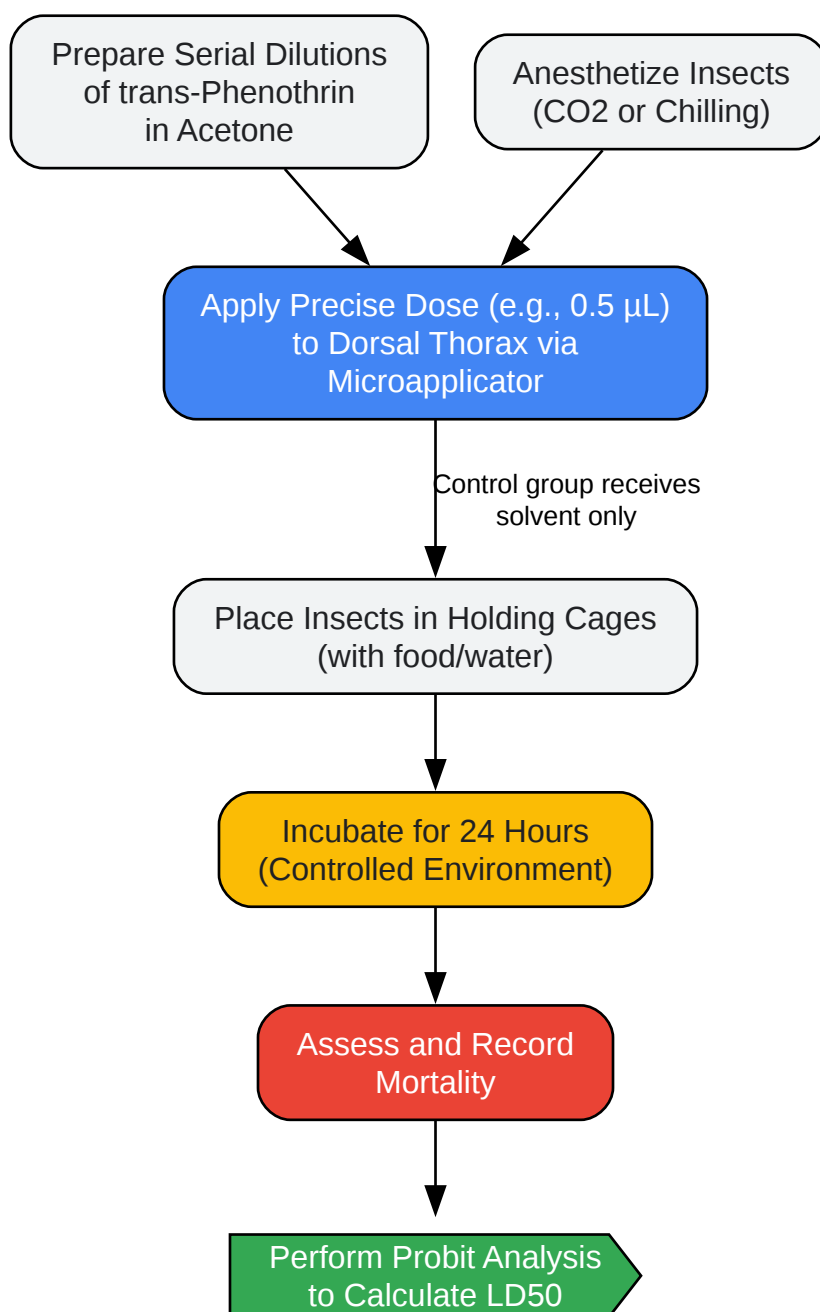
The primary insecticidal activity of **trans-Phenothrin** is achieved through its interaction with the nervous systems of arthropods.[2][5] As a Type I pyrethroid, its specific target is the voltage-gated sodium channel, a transmembrane protein essential for the propagation of nerve impulses.[3][6]

### 1.1 Interaction with Voltage-Gated Sodium Channels (VGSCs)

**Trans-Phenothrin** binds to the open state of the VGSC alpha-subunit, which constitutes the pore of the channel.[3][7] This binding event modifies the channel's gating kinetics, specifically by slowing the rate of inactivation.[3][8] Consequently, the channel remains open for a longer duration, leading to a prolonged influx of sodium ions (Na<sup>+</sup>) into the neuron.[3][9] This sustained depolarization causes repetitive firing of the neuron, a state of hyperexcitability that

disrupts normal neurotransmission.<sup>[3]</sup> The continuous nerve stimulation results in loss of motor control, tremors, paralysis, and ultimately, the death of the insect.<sup>[3]</sup>





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